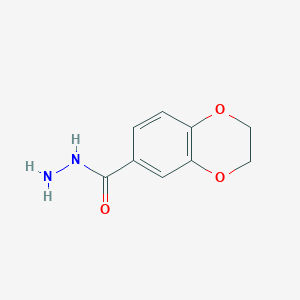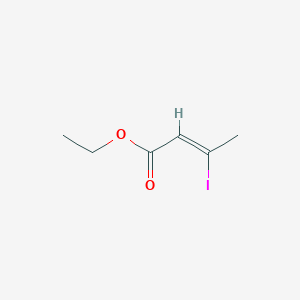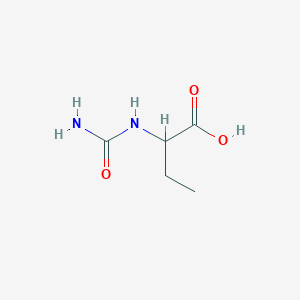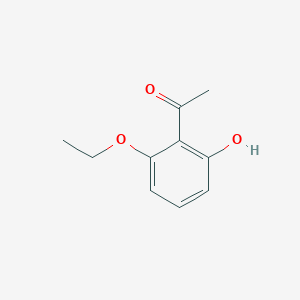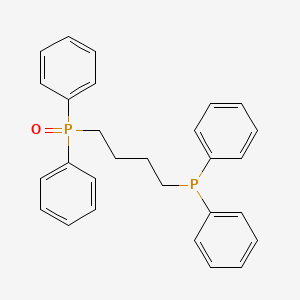
5-(4-氯苄基)-4,5,6,7-四氢噻吩并(3,2-C)吡啶
描述
5-(4-Chlorobenzyl)-4,5,6,7-tetrahydrothieno(3,2-C)pyridine, commonly known as TTP488, is a small molecule drug that has been extensively studied for its potential therapeutic applications in the treatment of Alzheimer’s disease (AD). TTP488 belongs to the class of compounds known as small molecule antagonists of the receptor for advanced glycation end products (RAGE).
科学研究应用
Genetic Research
PCR-5325 plays a crucial role in genetic research, particularly in the amplification of tiny fragments of DNA. This capability enables techniques such as southern or northern blot hybridization, even with minimal sample material. It’s instrumental in studying gene expression patterns, where cells or tissues are analyzed at different stages to check for the expression of a specific gene. Quantitative PCR (qPCR) can be used to quantitate the level of gene expression, aiding in the understanding of genetic mutations and their consequences .
Medicine
In the medical field, PCR-5325 has triggered valuable developments across various disciplines. It augments traditional methods of DNA cloning by amplifying tiny DNA segments for introduction into a vector. By altering the PCR protocol, site-directed or general mutations can be achieved in the DNA fragment of interest, which is essential for understanding genetic diseases and developing targeted therapies .
Microbiology
PCR-5325 is a highly valuable technique in microbiology, allowing for the detection and study of organisms such as Mycobacterium tuberculosis. Genotyping with PCR-5325 enables early identification and treatment, which greatly impacts public health monitoring. It’s a powerful tool for organism detection and plays a significant role in the study of infectious diseases .
Virology
In virology, PCR-5325 helps detect and characterize the nucleic acids of viruses, enabling comprehensive viral characterization and a greater understanding of virus behavior during infection. This understanding is crucial for clinical treatment and enhances further research on viruses. For instance, PCR-5325 is used to detect HIV infection at an early phase, even before antibodies are formed, which is also useful for screening blood samples collected for donation .
Molecular Cloning
PCR-5325 is extensively used in molecular cloning, a process that has transformed biological sciences. It allows for the assembly of new DNA sequences, facilitating multistep cloning procedures. The use of PCR primers, wherein compatible restriction enzyme sites are embedded, effectively solves the problem of incompatible or absent restriction sites, making the cloning process fast and efficient .
Clinical Applications
The development of PCR-5325 from traditional PCR to quantitative and next-generation digital PCR has made it a powerful tool in life sciences and medicine. Its applications for infectious diseases include specific or broad-spectrum pathogen detection, assessment, and surveillance of emerging infections, and early detection of biological threats. This versatility makes PCR-5325 indispensable in clinical diagnostics and research .
属性
IUPAC Name |
5-[(4-chlorophenyl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNS/c15-13-3-1-11(2-4-13)9-16-7-5-14-12(10-16)6-8-17-14/h1-4,6,8H,5,7,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSFITOKRGUJFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)CC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30203668 | |
| Record name | PCR-5325 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30203668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorobenzyl)-4,5,6,7-tetrahydrothieno(3,2-C)pyridine | |
CAS RN |
55157-56-7 | |
| Record name | PCR-5325 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055157567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PCR-5325 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30203668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PCR-5325 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GN7OS25243 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




